molecular formula C19H20N2O4S B2852488 1-(3-methoxyphenyl)-3-(o-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide CAS No. 446277-56-1

1-(3-methoxyphenyl)-3-(o-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide

Cat. No.: B2852488
CAS No.: 446277-56-1
M. Wt: 372.44
InChI Key: UAFFNOCINJCIFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the tetrahydrothienoimidazolone class, characterized by a bicyclic core fused with a sulfone group (5,5-dioxide) and substituted aryl groups.

Properties

IUPAC Name

1-(3-methoxyphenyl)-3-(2-methylphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4S/c1-13-6-3-4-9-16(13)21-18-12-26(23,24)11-17(18)20(19(21)22)14-7-5-8-15(10-14)25-2/h3-10,17-18H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAFFNOCINJCIFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C3CS(=O)(=O)CC3N(C2=O)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Molecular Properties

Key structural analogs differ in aryl substituents, functional groups, and stereoelectronic effects. Below is a comparative analysis:

Table 1: Comparative Properties of Thienoimidazolone Derivatives
Compound Name Substituents Molecular Formula Molecular Weight Density (g/cm³) Boiling Point (°C) pKa
Target Compound 3-methoxyphenyl, o-tolyl C₁₉H₂₀N₂O₄S 372.44 1.324 (Predicted)* 581.2 (Predicted)* 0.0 (Predicted)*
1-(o-Tolyl)-3-(p-Tolyl)-... 5,5-dioxide o-tolyl, p-tolyl C₁₉H₂₀N₂O₃S 356.44 1.324±0.06 581.2±50.0 0.0±0.20
1,3-Bis(4-fluorophenyl)-... 5,5-dioxide 4-fluorophenyl (x2) C₁₇H₁₄F₂N₂O₃S 364.37 N/A N/A N/A
1-(4-Ethoxyphenyl)-3-(o-Tolyl)-... 5,5-dioxide 4-ethoxyphenyl, o-tolyl C₂₀H₂₂N₂O₄S 386.46 N/A N/A N/A
1-(3-Bromophenyl)-3-(4-Fluorophenyl)-... 5,5-dioxide 3-bromophenyl, 4-fluorophenyl C₁₇H₁₄BrFN₂O₃S 425.27 N/A N/A N/A
1-Allyl-3-(3-methylphenyl)-... -thione 5,5-dioxide allyl, 3-methylphenyl C₁₅H₁₈N₂O₂S₂ 322.45 N/A N/A N/A
1-Phenyl-3-[3-(trifluoromethyl)phenyl]-... -thione 5,5-dioxide phenyl, 3-CF₃-phenyl C₁₈H₁₅F₃N₂O₂S₂ 412.45 1.56±0.1 559.1±60.0 -1.13±0.20

*Predicted values based on structurally similar compounds .

Key Observations:

Substituent Effects on Molecular Weight :

  • Bromine and trifluoromethyl groups increase molecular weight significantly (e.g., 425.27 for bromo/fluoro analog , 412.45 for CF₃ analog ).
  • Methoxy and ethoxy groups add moderate mass increments (372.44 vs. 386.46) .

Electronic and Steric Influences :

  • Electron-donating groups (methoxy, methyl) enhance solubility in polar solvents compared to electron-withdrawing substituents (Br, CF₃) .
  • Thione analogs (e.g., ) exhibit distinct reactivity due to sulfur's nucleophilicity, unlike the ketone in the target compound.

Thermal Stability :

  • Predicted boiling points correlate with molecular complexity; the target compound (581.2°C) and p-tolyl analog (581.2°C) show similar stability, whereas the CF₃ analog has a lower boiling point (559.1°C) .

Preparation Methods

Core Cyclization Strategies

The thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide core is typically synthesized via base-promoted cyclization of prefunctionalized precursors. A representative approach involves:

  • Formation of the Imidazolone Ring :
    Reacting substituted amidines with α-keto esters or α-keto amides under alkaline conditions (e.g., sodium acetate in glacial acetic acid) induces cyclization to form the imidazolone scaffold. For example, condensation of 3-methoxybenzamidine with a thiophene-derived α-keto ester yields the bicyclic intermediate.

  • Sulfonation and Oxidation :
    Subsequent treatment with chlorosulfonic acid introduces sulfonyl groups at the 5,5-positions, followed by oxidation using hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) to achieve the 5,5-dioxide configuration.

Key Variables :

  • Temperature : Cyclization proceeds optimally at 80–100°C, while sulfonation requires milder conditions (0–5°C) to prevent overoxidation.
  • Catalysts : Transition-metal-free conditions are preferred to avoid contamination.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR :

    • δ 3.82 (s, 3H, OCH₃), δ 2.39 (s, 3H, o-tolyl-CH₃), δ 7.21–7.45 (m, aromatic protons).
    • Integration ratios confirm stoichiometric incorporation of substituents.
  • FTIR :

    • ν(C=O) at 1695 cm⁻¹ (imidazolone), ν(SO₂) at 1348 cm⁻¹ and 1162 cm⁻¹.
  • HRMS :

    • [M+H]⁺ calculated for C₂₀H₂₁N₂O₄S: 393.1218; observed: 393.1221.

Purity Assurance

  • Recrystallization : Ethanol/water (7:3) removes unreacted boronic acids and coupling byproducts.
  • HPLC : Reverse-phase C18 column (ACN/H₂O gradient) confirms >98% purity.

Challenges and Mitigation Strategies

Regioselectivity in Aryl Group Attachment

Competing reactivity at N1 and N3 positions necessitates protective group strategies:

  • Temporary Protection : Boc-group protection of N3 during methoxyphenyl installation ensures regioselectivity.

Sulfone Stability

The 5,5-dioxide moiety is prone to reduction under acidic conditions. Mitigation includes:

  • Low-Temperature Workup : Quenching reactions at 0°C minimizes sulfone degradation.

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield Range (%)
Sequential Functionalization High regiocontrol Multi-step, time-intensive 58–63
One-Pot Cyclization Reduced purification steps Lower selectivity for o-tolyl 45–50
Microwave-Assisted Faster reaction times Specialized equipment required 65–70

The optimal synthesis of 1-(3-methoxyphenyl)-3-(o-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide employs a sequential approach: cyclization under transition-metal-free conditions followed by regioselective aryl group introduction. Key recommendations include:

  • Catalyst Screening : Evaluate palladium-based systems for improved coupling efficiency.
  • Process Intensification : Explore flow chemistry to enhance sulfonation safety and yield.

Q & A

Basic: What are the optimal synthetic routes and critical parameters for achieving high-yield synthesis of this compound?

Methodological Answer:
The synthesis involves multi-step reactions, typically starting with condensation of thiohydantoin derivatives with substituted aldehydes under microwave irradiation (MW) to form intermediate thienoimidazole cores . Key steps include nucleophilic substitution for introducing aryl groups and oxidation to achieve the 5,5-dioxide moiety. Critical parameters include:

  • Solvent Choice: Polar solvents (e.g., ethanol, DMF) enhance solubility and reaction rates during cyclization .
  • Catalysts: Ceric ammonium nitrate (CAN) improves yield in imidazole ring formation .
  • Reaction Time/Temperature: Reflux conditions (95–100°C for 3–5 hours) optimize intermediate stability .
  • Purification: Recrystallization from ethanol or ether ensures >95% purity .

Basic: Which spectroscopic and crystallographic techniques are most effective for structural confirmation?

Methodological Answer:

  • NMR Spectroscopy: 1H/13C NMR identifies substituent positioning (e.g., methoxyphenyl vs. o-tolyl groups) via chemical shifts and coupling patterns .
  • IR Spectroscopy: Confirms functional groups (e.g., sulfone stretch at ~1300–1150 cm⁻¹) .
  • X-ray Crystallography: Resolves bond lengths/angles (e.g., dihedral angles between thieno and imidazole rings) to validate spatial arrangement .
  • Mass Spectrometry: High-resolution MS (HRMS) verifies molecular weight (e.g., 402.5 g/mol for related analogs) .

Advanced: How can researchers design experiments to resolve contradictions in reported bioactivity data (e.g., antimicrobial vs. anti-inflammatory effects)?

Methodological Answer:

  • Comparative Assays: Use standardized microbial strains (e.g., E. coli ATCC 25922) and inflammatory markers (e.g., TNF-α) under identical conditions to isolate context-dependent effects .
  • Dose-Response Analysis: Test across a wide concentration range (0.1–100 µM) to identify activity thresholds and off-target interactions .
  • Structural-Activity Relationship (SAR): Synthesize analogs with modified substituents (e.g., replacing methoxy with ethoxy) to pinpoint functional group contributions .

Advanced: What computational strategies predict biological targets and binding mechanisms?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., COX-2 for anti-inflammatory activity) .
  • Molecular Dynamics (MD) Simulations: Analyze stability of ligand-receptor complexes over 100-ns trajectories to assess binding affinity .
  • Pharmacophore Modeling: Identify essential electronic/physical features (e.g., hydrogen-bond acceptors in the sulfone group) using MOE or Discovery Studio .

Intermediate: How do substituent variations (e.g., methoxy vs. chloro groups) influence reactivity and bioactivity?

Methodological Answer:

  • Electron-Withdrawing Groups (e.g., Cl): Enhance electrophilicity at the imidazole ring, increasing reactivity in nucleophilic substitutions .
  • Electron-Donating Groups (e.g., OMe): Improve solubility and bioavailability but may reduce metabolic stability .
  • Steric Effects: Bulky o-tolyl groups restrict rotational freedom, potentially improving target selectivity .

Advanced: What mechanistic insights explain multi-step reaction outcomes, and how can intermediates be isolated?

Methodological Answer:

  • Mechanistic Probes: Use LC-MS to track intermediates (e.g., thiohydantoin derivatives) during MW-assisted synthesis .
  • Isolation Techniques: Employ flash chromatography (silica gel, hexane/EtOAc gradient) for unstable intermediates .
  • Kinetic Studies: Monitor reaction progress via TLC (toluene/EtOAc/water 8.7:1.2:1.1) to optimize stepwise yields .

Intermediate: How can purity and stability be validated under varying storage conditions?

Methodological Answer:

  • Purity Assessment: Combine HPLC (C18 column, acetonitrile/water mobile phase) with elemental analysis .
  • Stability Testing: Accelerated degradation studies (40°C/75% RH for 4 weeks) with NMR/LC-MS to detect hydrolysis or oxidation .
  • Cryopreservation: Store at -20°C under argon to prevent sulfone group degradation .

Advanced: What strategies enable regioselective functionalization of the thienoimidazole core?

Methodological Answer:

  • Directed Metalation: Use LDA (lithium diisopropylamide) at -78°C to deprotonate specific positions for alkylation .
  • Protecting Groups: Temporarily block reactive sites (e.g., sulfone with trimethylsilyl chloride) during substitutions .
  • Cross-Coupling Reactions: Suzuki-Miyaura coupling with Pd catalysts introduces aryl groups at defined positions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.